

Technical Guide: Physical Characteristics of 9H-Fluoren-9-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **9H-Fluoren-9-amine hydrochloride**

Cat. No.: **B145678**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **9H-Fluoren-9-amine hydrochloride** (CAS No: 5978-75-6). The information herein is compiled to support research, development, and quality control activities involving this compound. Data is presented in a structured format for clarity and ease of use, supplemented with detailed experimental protocols and workflow diagrams.

Core Physical and Chemical Properties

9H-Fluoren-9-amine hydrochloride is an organic compound that serves as a valuable building block in various chemical syntheses. A summary of its key physical properties is provided in the table below.

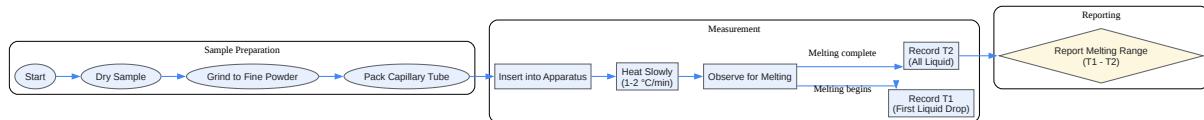
Property	Value	Source(s)
Chemical Name	9H-fluoren-9-amine;hydrochloride	[1]
Synonyms	9-Aminofluorene hydrochloride, 9-Fluorenamine hydrochloride	[1] [2]
CAS Number	5978-75-6	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ CIN	[2]
Molecular Weight	217.69 g/mol	[1] [3]
Appearance	White to pale cream, yellow, or gray crystals or crystalline powder	[4]
Melting Point	265-270 °C (with decomposition)	[2]
Solubility	Soluble in water and ethanol; practically insoluble in acetone.	[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **9H-Fluoren-9-amine hydrochloride**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.


Principle: The capillary method is the standard technique for determining the melting point. A small, packed sample of the solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Thermometer or digital temperature probe
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **9H-Fluoren-9-amine hydrochloride** sample is completely dry. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range. For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Decomposition: Note any changes in the sample's appearance, such as darkening, which may indicate decomposition. The melting point should be reported with a "d" or "dec." to signify that decomposition occurred (e.g., 265-270 °C dec.).

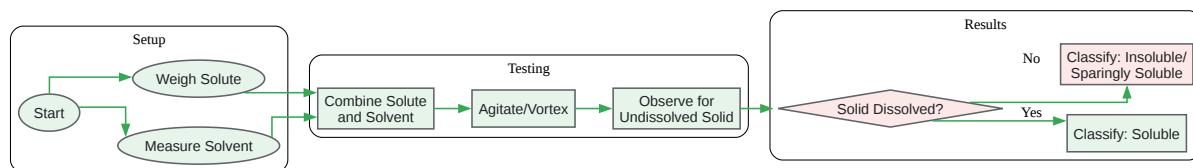
[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation.

Principle: A qualitative assessment of solubility is typically performed by adding a small, known amount of the solute to a measured volume of the solvent and observing the extent of dissolution.


Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes or cylinders
- Analytical balance

Procedure:

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).

- Sample Preparation: Weigh a small, precise amount of **9H-Fluoren-9-amine hydrochloride** (e.g., 10 mg) and place it into a clean, dry test tube.
- Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.
- Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at the tested concentration. If solid particles remain, the compound is sparingly soluble or insoluble.
- Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon cooling, as the compound may precipitate out.
- Repeat for Other Solvents: Repeat steps 2-6 for each selected solvent.
- Classification: Classify the solubility based on the observations (e.g., soluble, sparingly soluble, insoluble).

[Click to download full resolution via product page](#)

General Workflow for Solubility Testing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9H-fluoren-9-amine hydrochloride | C13H12ClN | CID 2724685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluoren-9-amine hydrochloride [oakwoodchemical.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. L05156.06 [thermofisher.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 9H-Fluoren-9-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145678#physical-characteristics-of-9h-fluoren-9-amine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com